Butirosin

Content Navigation

- 1. General Information

- 2. Butirosin (CAS 12772-35-9): A Benchmark N-1 Substituted Aminoglycoside for Resistance and Biosynthesis Workflows

- 3. The Functional Non-Interchangeability of Butirosin vs. Ribostamycin and Kanamycin

- 4. Quantitative Evidence: Why Butirosin Outperforms Analogs in Specialized Assays and Biosynthesis

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

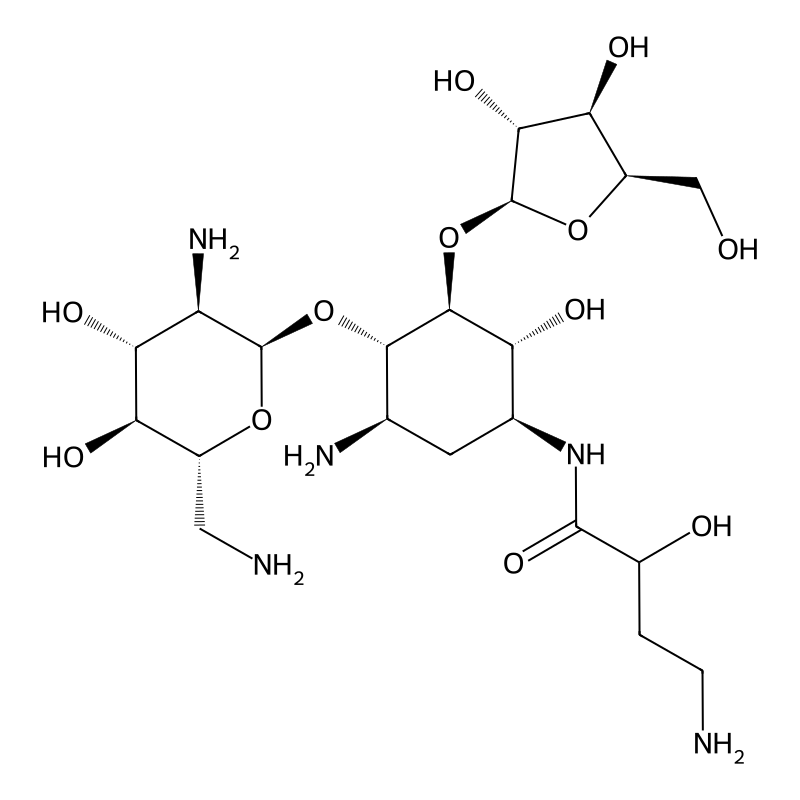

Butirosin (CAS 12772-35-9) is a naturally occurring 4,5-disubstituted aminoglycoside antibiotic complex, predominantly comprising Butirosin A and B. Structurally, it is distinguished from baseline aminoglycosides by the presence of an (S)-4-amino-2-hydroxybutyrate (AHBA) side chain attached to the N-1 position of its 2-deoxystreptamine core [1]. This specific N-1 modification is highly procurement-relevant for researchers in enzymology, structural biology, and synthetic biology, as it inherently protects the molecule from a wide array of aminoglycoside-modifying enzymes (AMEs) that typically deactivate standard antibiotics. As the natural blueprint for the semisynthetic development of amikacin, butirosin serves as an essential reference standard for AME resistance profiling, a high-affinity probe for mutant 16S rRNA binding assays, and a critical precursor model for combinatorial biosynthesis [2].

Substituting butirosin with its direct structural analog ribostamycin or other common aminoglycosides like kanamycin fundamentally compromises research workflows targeting resistance mechanisms and RNA binding. Ribostamycin lacks the critical N-1 AHBA side chain, rendering it highly susceptible to broad-spectrum aminoglycoside-modifying enzymes (AMEs) and incapable of exhibiting the enhanced binding affinity required for studying specific 16S rRNA decoding-site mutations[1]. Furthermore, for synthetic biology and manufacturing applications, only the butirosin biosynthetic pathway contains the specific enzymatic machinery (such as BtrG and BtrH) necessary for the in vivo transfer of the AHBA group[2]. Consequently, utilizing generic aminoglycosides as substitutes eliminates the primary structural and biosynthetic features required for engineering and evaluating next-generation, resistance-evading antibiotics.

Enhanced 16S rRNA A-Site Binding Affinity via N-1 AHBA Substitution

Surface plasmon resonance (SPR) assays demonstrate that butirosin exhibits a 15-fold higher binding affinity for the 1406A mutant oligonucleotide of the 16S rRNA A-site compared to the wild-type sequence. In direct contrast, its structural analog ribostamycin, which lacks the N-1 (S)-4-amino-2-hydroxybutyrate (AHBA) side chain, shows no increased affinity for the 1406A sequence[1].

| Evidence Dimension | Binding affinity to 1406A 16S rRNA oligonucleotide |

| Target Compound Data | Butirosin (15-fold increase vs. wild-type) |

| Comparator Or Baseline | Ribostamycin (0-fold increase / no enhanced affinity) |

| Quantified Difference | 15-fold affinity enhancement strictly dependent on the AHBA group |

| Conditions | Surface plasmon resonance (SPR) assay using 1406A mutant vs. wild-type RNA oligonucleotides |

Provides a validated, high-affinity reference standard for screening RNA-targeted therapeutics and studying decoding-site mutations.

Selective Susceptibility for APH(3′)-IIIa Kinase Structural Assays

While the AHBA side chain of butirosin broadly protects it from many plasmid-encoded aminoglycoside-modifying enzymes (AMEs) that readily inactivate ribostamycin and kanamycin, it remains uniquely susceptible to 3′-aminoglycoside O-phosphotransferase type IIIa [APH(3′)-IIIa]. Consequently, butirosin A is utilized as a premier co-crystallization ligand, yielding 2.4-Å resolution ternary complexes with APH(3′)-IIIa and AMPPNP to map the flexible antibiotic-binding loop [1].

| Evidence Dimension | Co-crystallization resolution and AME susceptibility |

| Target Compound Data | Butirosin A (Yields 2.4-Å resolution ternary complex with APH(3')-IIIa) |

| Comparator Or Baseline | Ribostamycin/Kanamycin (Inactivated by broad-spectrum AMEs; lack specific APH(3')-IIIa selectivity profile) |

| Quantified Difference | Enables sub-2.5 Å structural resolution of the APH(3')-IIIa binding pocket |

| Conditions | X-ray crystallography of APH(3')-IIIa in complex with ATP analog AMPPNP and aminoglycoside substrate |

Provides a structurally stable, high-resolution co-crystallization substrate essential for laboratories processing APH(3')-IIIa kinase structures, outperforming generic aminoglycosides that fail to yield specific ternary complexes.

Native AHBA Donor for Combinatorial Aminoglycoside Biosynthesis

Butirosin is the native source of the (S)-4-amino-2-hydroxybutyrate (AHBA) biosynthetic gene cluster (including enzymes BtrG, BtrH, BtrI, BtrJ). Unlike the neomycin or ribostamycin pathways, which only produce the core aminocyclitol, the butirosin pathway provides the complete enzymatic machinery to transfer the AHBA group to other aminoglycosides. This enables the in vivo semisynthesis of advanced analogs like amikacin and arbekacin without requiring multi-step chemical protection and deprotection [1].

| Evidence Dimension | AHBA side-chain transfer capability |

| Target Compound Data | Butirosin gene cluster (Native AHBA donor machinery present) |

| Comparator Or Baseline | Ribostamycin/Neomycin (AHBA machinery absent) |

| Quantified Difference | Eliminates the need for complex multi-step chemical derivatization of the N-1 position |

| Conditions | In vivo combinatorial biosynthesis and metabolic engineering of aminoglycosides |

Serves as the definitive biological precursor and genetic model for the scalable, in vivo manufacturing of AHBA-modified semisynthetic antibiotics, bypassing low-yield chemical derivatization.

Enzymatic Resistance Profiling and AME Inhibitor Screening

Utilizing butirosin as a highly specific positive control in assays evaluating the efficacy of novel aminoglycoside-modifying enzyme (AME) inhibitors. Its unique susceptibility profile to APH(3')-IIIa, contrasted with its resistance to other AMEs, makes it an indispensable benchmark for screening kinase inhibitors [1].

Structural Biology and X-Ray Crystallography

Employing butirosin A as a specific co-crystallization ligand to resolve the binding pocket dynamics of resistance kinases at high resolution (e.g., 2.4-Å). This enables structure-based drug design workflows targeting the flexible antibiotic-binding loops of AMEs [1].

Combinatorial Biosynthesis of Next-Generation Aminoglycosides

Leveraging the butirosin AHBA-transfer enzymatic machinery (BtrG/BtrH) in metabolic engineering workflows to produce novel, resistance-evading aminoglycoside analogs in vivo, thereby streamlining the manufacturing process and avoiding costly chemical synthesis steps [2].

RNA-Targeted Drug Discovery

Using butirosin as a high-affinity benchmark ligand in surface plasmon resonance (SPR) assays to evaluate small-molecule binding to mutant 16S rRNA A-site constructs, particularly for the 1406A sequence where generic aminoglycosides fail to show enhanced affinity[3].

References

- [1] Fong, D. H., & Berghuis, A. M. (2002). Structural Basis of APH(3′)-IIIa-Mediated Resistance to N1-Substituted Aminoglycoside Antibiotics. Antimicrobial Agents and Chemotherapy.

- [2] Kudo, F., & Eguchi, T. (2009). Progress in Aminocyclitol Biosynthesis. The Journal of Antibiotics.

- [3] Pfister, P., et al. (2003). Aminoglycoside Resistance with Homogeneous and Heterogeneous Populations of Antibiotic-Resistant Ribosomes. Antimicrobial Agents and Chemotherapy.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Wikipedia

Dates

Explore Compound Types

C7H6N2O4

C7H6N2O4